molecular formula C4H6N2O3S B6273860 4-methanesulfonyl-1H-pyrazol-5-ol CAS No. 1360279-86-2

4-methanesulfonyl-1H-pyrazol-5-ol

Cat. No.: B6273860
CAS No.: 1360279-86-2
M. Wt: 162.2
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Description

4-methanesulfonyl-1H-pyrazol-5-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile precursor for synthesizing novel heterocyclic compounds with potential biological activity. The methanesulfonyl group is a key functional moiety that can influence the electronic properties of the molecule and contribute to target binding, making it a valuable structural feature in the design of enzyme inhibitors . Research into analogous pyrazol-5-ol derivatives has demonstrated a wide spectrum of pharmacological activities, positioning this chemical class as a privileged structure in developing new therapeutic agents . Specifically, structurally related compounds have shown promising antioxidant activity , effectively scavenging free radicals in experimental models, which is an area of interest for investigating oxidative stress-related pathways . Furthermore, such derivatives have exhibited potent cytotoxic effects against various human cancer cell lines, including colorectal carcinoma, with mechanisms of action that can involve the induction of p53-mediated apoptosis . The structural framework of this compound also provides opportunities for chemical optimization to enhance potency and selectivity for specific biological targets, supporting its use in hit-to-lead campaigns and structure-activity relationship (SAR) studies.

Properties

CAS No.

1360279-86-2

Molecular Formula

C4H6N2O3S

Molecular Weight

162.2

Purity

90

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclization with Sulfonylated Diketones

A common route to pyrazol-5-ols involves the cyclocondensation of hydrazines with 1,3-diketones. For 4-methanesulfonyl-1H-pyrazol-5-ol, this method requires a sulfonylated diketone precursor. For instance, ethyl 3-methanesulfonylacetoacetate can react with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring. The reaction typically proceeds via enolization, followed by nucleophilic attack of hydrazine and subsequent cyclization.

Example Procedure :
Ethyl 3-methanesulfonylacetoacetate (1.0 equiv) and hydrazine hydrate (1.2 equiv) are refluxed in ethanol with a catalytic amount of acetic acid for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol/water.

Regioselective Control in Pyrazole Formation

Regioselectivity is critical to ensure the methanesulfonyl group occupies the 4-position. Studies on analogous systems, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, demonstrate that reaction temperature and catalyst choice influence isomer distribution. For example, using trifluoroacetic acid (0.1 equiv) at 80°C enhances selectivity for the desired isomer (up to 96:4 ratio).

Post-Synthetic Sulfonation of Pyrazol-5-ol Derivatives

Electrophilic Sulfonation at the 4-Position

Direct sulfonation of pre-formed pyrazol-5-ols presents challenges due to the electron-rich nature of the aromatic ring. However, using methanesulfonyl chloride (MsCl) in the presence of a Lewis acid (e.g., AlCl₃) can facilitate electrophilic substitution. The hydroxyl group at the 5-position may require protection (e.g., as a silyl ether) to prevent side reactions.

Optimized Conditions :
1H-pyrazol-5-ol (1.0 equiv) is treated with MsCl (1.5 equiv) and AlCl₃ (0.2 equiv) in dichloromethane at 0°C for 2 hours. The mixture is quenched with ice-water, and the product is extracted with ethyl acetate.

Nucleophilic Displacement of Halogenated Intermediates

Halogenated pyrazoles (e.g., 4-chloro-1H-pyrazol-5-ol) can undergo nucleophilic substitution with sodium methanesulfinate. This method offers high regioselectivity and avoids harsh electrophilic conditions.

Procedure :
4-Chloro-1H-pyrazol-5-ol (1.0 equiv) and sodium methanesulfinate (1.2 equiv) are heated in DMF at 100°C for 12 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Catalytic Systems and Solvent Effects

Role of Acetic Acid in Enhancing Selectivity

In the synthesis of structurally related pyrazoles, acetic acid serves dual roles as a solvent and catalyst, improving reaction rates and selectivity. For example, NaOAc in ethanol (70%) efficiently catalyzes Knoevenagel condensations to form bis-pyrazoles. Adapting this to sulfonylated systems may require adjusted stoichiometry to accommodate the electron-withdrawing sulfonyl group.

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

1H-NMR and IR spectroscopy are critical for confirming the structure of this compound. Key features include:

  • 1H-NMR : A singlet for the methanesulfonyl group (δ 3.2–3.4 ppm) and a broad peak for the hydroxyl proton (δ 10–12 ppm).

  • IR : Stretching vibrations for S=O (1350–1300 cm⁻¹) and O–H (3200–3400 cm⁻¹).

Crystallization and Purity Optimization

Crystallization behavior significantly impacts isolation efficiency. Methods yielding large, platelet-like crystals (as opposed to needles) facilitate faster filtration and higher purity. Ethanol/water mixtures (50–70%) are optimal for recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Methanesulfonyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Solubility Trends Synthesis Route Biological Relevance Reference
4-Methanesulfonyl-1H-pyrazol-5-ol 4-SO₂CH₃, 5-OH High polarity (expected) Likely via sulfonylation of 5-hydroxypyrazole with methanesulfonyl chloride Potential enzyme inhibitor Inferred
5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate 1,3-di(toluenesulfonyl), 5-CH₃ Lower solubility due to aromatic bulk Reaction of 3-methyl-1H-pyrazol-5-ol with toluenesulfonyl chloride Studied for enzyme inhibition
1-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5-ol 3-(4-NO₂C₆H₄), 5-OH Moderate solubility (polar nitro group) Nitration of phenyl-substituted precursors Antimicrobial activity
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 4-CF₃, 5-CH₂NH₂ Lipophilic (CF₃ enhances logP) Multi-step synthesis involving trifluoromethylation Drug candidate scaffold
3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole Complex sulfanyl and aryl groups Low solubility (hydrophobic substituents) Condensation of sulfanyl precursors with triazole derivatives Biological activity unspecified

Key Observations :

  • Solubility: Methanesulfonyl derivatives are expected to exhibit higher aqueous solubility than bulkier toluenesulfonyl analogs (e.g., ), as aromatic sulfonyl groups introduce hydrophobicity. Nitro and hydroxyl groups (e.g., ) enhance polarity but may reduce solubility in nonpolar media.
  • Synthesis : Sulfonyl-substituted pyrazoles are commonly synthesized via nucleophilic substitution of pyrazol-5-ol derivatives with sulfonyl chlorides under basic conditions .
  • Bioactivity : Sulfonyl groups in pyrazoles are frequently associated with enzyme inhibition (e.g., sulfonamide-based carbonic anhydrase inhibitors ), while trifluoromethyl groups (e.g., ) enhance metabolic stability and binding affinity.
Structural and Crystallographic Insights
  • Planarity and Intermolecular Interactions : In toluenesulfonyl-pyrazole derivatives, the pyrazole ring and sulfonyl groups adopt near-planar conformations, with dihedral angles between aromatic rings influencing crystal packing (e.g., 16.15° between tolyl groups in ). Weak π–π and C–H···π interactions stabilize the lattice, a feature likely shared with methanesulfonyl analogs but modulated by substituent size.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methanesulfonyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of pyrazole derivatives often involves cyclization or substitution reactions. For example, 5-methyl-1H-pyrazol-3-ol derivatives can be synthesized via condensation of hydrazides with carbonyl compounds under reflux conditions in ethanol or THF . Key parameters include temperature control (e.g., 10–15°C for methylation steps), solvent choice (anhydrous THF for moisture-sensitive steps), and stoichiometric ratios of reagents like sulfonyl chlorides. Yield optimization may require iterative adjustment of reaction time and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. For instance, 1^1H NMR can identify aromatic protons and sulfonyl group positions, while 13^{13}C NMR resolves carbon environments. Infrared (IR) spectroscopy detects functional groups like sulfonyl (S=O stretching at ~1350–1150 cm1^{-1}) and hydroxyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is recommended .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection involves a Bruker diffractometer with Mo-Kα radiation. Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters for non-H atoms are critical. Hydrogen bonding and π-π interactions should be analyzed using software like SHELXTL to interpret packing motifs .

Advanced Research Questions

Q. How can structural contradictions in crystallographic studies of sulfonylpyrazole derivatives be resolved?

  • Methodological Answer: Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. Use the SQUEEZE tool in PLATON to model diffuse solvent. For twinned data, refine using a twin law (e.g., BASF parameter in SHELXL). Validate against computational models (DFT-optimized geometries) to identify outliers. Cross-validate with spectroscopic data to confirm functional group orientations .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer: Structure-activity relationship (SAR) studies suggest modifying the sulfonyl group or pyrazole ring. For example, substituting the methanesulfonyl group with aromatic sulfonamides (e.g., 4-methylbenzenesulfonyl) can alter solubility and target binding. Introduce halogens (e.g., Cl, F) at the pyrazole 4-position to enhance metabolic stability. Biological assays (e.g., enzyme inhibition, cytotoxicity) should guide iterative design .

Q. How do computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites via Fukui indices. Molecular docking (AutoDock Vina) simulates binding to targets like cyclooxygenase-2 (COX-2). Solvation-free energy calculations (COSMO-RS) assess solubility in polar solvents. Transition state modeling (e.g., IRC in Gaussian) elucidates reaction mechanisms for sulfonation or hydroxylation .

Q. What analytical approaches address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer: Compare experimental NMR shifts with computed values (e.g., GIAO method in Gaussian). For IR, adjust scaling factors (0.96–0.98) to match harmonic frequencies. Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments. If HPLC purity exceeds 95% but spectral anomalies persist, consider polymorphic forms or tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .

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